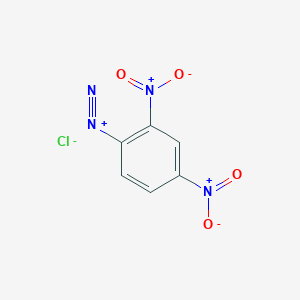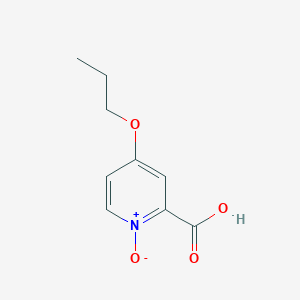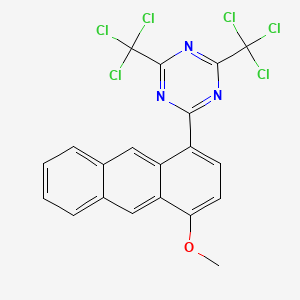
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound that features an anthracene moiety substituted with a methoxy group and a triazine ring substituted with trichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the anthracene ring.
Formation of the Triazine Ring: The triazine ring is synthesized separately, often through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reaction: The final step involves coupling the methoxyanthracene derivative with the triazine ring. This is typically done under reflux conditions in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trichloromethyl groups.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in drug development.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its ability to absorb light and generate reactive species. The anthracene moiety absorbs light and undergoes a photochemical reaction, generating singlet oxygen or other reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in cancer cells or microbial inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the triazine ring and trichloromethyl groups.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of the methoxy group and triazine ring.
2-Methoxyanthracene: Similar anthracene moiety but lacks the triazine ring and trichloromethyl groups.
Uniqueness
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of both the methoxyanthracene moiety and the triazine ring with trichloromethyl groups. This combination imparts unique photophysical properties and reactivity, making it suitable for specialized applications in photochemistry and materials science.
Eigenschaften
CAS-Nummer |
74217-63-3 |
|---|---|
Molekularformel |
C20H11Cl6N3O |
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
2-(4-methoxyanthracen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C20H11Cl6N3O/c1-30-15-7-6-12(13-8-10-4-2-3-5-11(10)9-14(13)15)16-27-17(19(21,22)23)29-18(28-16)20(24,25)26/h2-9H,1H3 |
InChI-Schlüssel |
SABSXVKEPZCTSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC3=CC=CC=C3C=C12)C4=NC(=NC(=N4)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


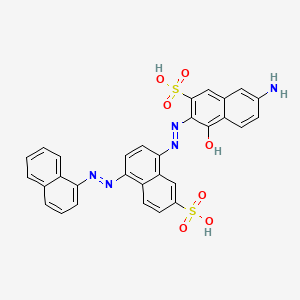
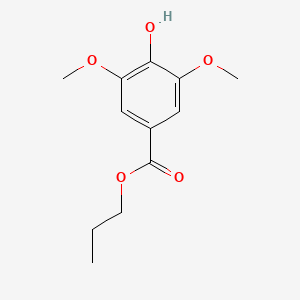
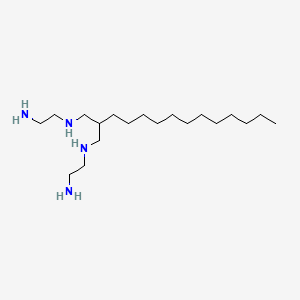
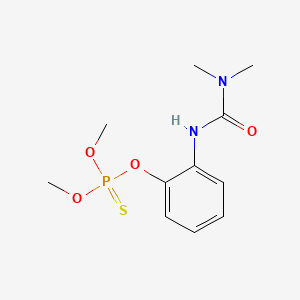
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)

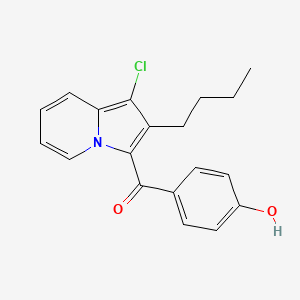
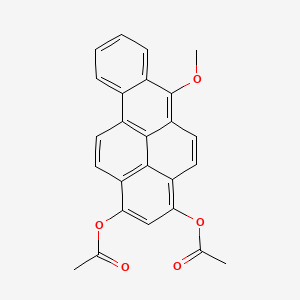
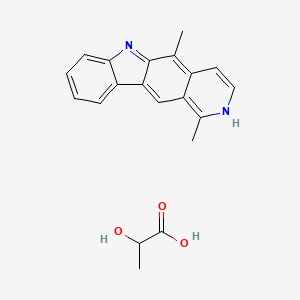
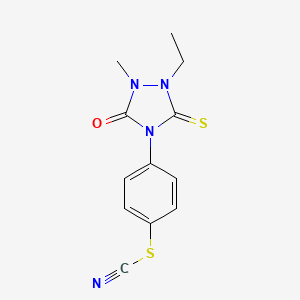
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
